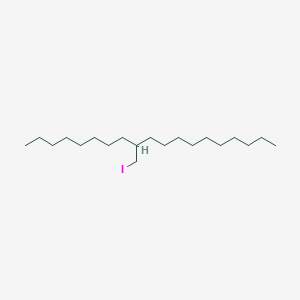

9-(Iodomethyl)nonadecane

Description

BenchChem offers high-quality 9-(Iodomethyl)nonadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(Iodomethyl)nonadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(iodomethyl)nonadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41I/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAUJLCVKQRWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 9-(Iodomethyl)nonadecane (CAS 1043023-53-5): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 9-(Iodomethyl)nonadecane is a specialized chemical for which extensive peer-reviewed data is not publicly available. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from structurally analogous long-chain alkyl halides. All predicted data and proposed protocols are intended for informational purposes and should be validated experimentally.

Introduction

9-(Iodomethyl)nonadecane is a long-chain, branched primary alkyl iodide. Its molecular structure, featuring a twenty-carbon branched aliphatic tail coupled with a reactive iodomethyl group, makes it a valuable lipophilic building block in organic synthesis. The large, non-polar hydrocarbon tail imparts significant solubility in organic solvents and hydrophobic character, while the carbon-iodine bond serves as a versatile reactive site for nucleophilic substitution. This unique combination of properties suggests potential utility in the synthesis of novel surfactants, lipids for drug delivery systems, functionalized polymers, and as a bulky side-chain in the development of new active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its predicted properties, a robust synthesis strategy, and its potential reactivity and applications.

Section 1: Physicochemical and Spectroscopic Profile (Predicted)

The physical and chemical properties of 9-(Iodomethyl)nonadecane are primarily dictated by its large hydrocarbon structure and the presence of the terminal iodine atom. The following properties are predicted based on its structure and data from similar long-chain alkyl halides.[1][2]

Predicted Physicochemical Properties

A summary of the core physicochemical properties for 9-(Iodomethyl)nonadecane is presented below.[3][4][5][6]

| Property | Predicted Value / Description | Source |

| CAS Number | 1043023-53-5 | [7] |

| Molecular Formula | C₂₀H₄₁I | [5] |

| Molecular Weight | 408.44 g/mol | [5] |

| IUPAC Name | 9-(iodomethyl)nonadecane | [5] |

| Appearance | Colorless to pale yellow liquid or low-melting solid at room temperature. | Analogy |

| Boiling Point | 428.2 ± 13.0 °C (Predicted) | [3] |

| Density | 1.080 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water[8]; Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane, acetone). | [8] |

| XLogP3 | 11.5 | [5] |

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for the structural confirmation of 9-(Iodomethyl)nonadecane. The following are the predicted key features for ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10][11][12]

-

¹H NMR (Proton NMR):

-

~3.20 ppm (doublet, 2H): The two protons of the iodomethyl group (-CH₂I). This signal is deshielded by the adjacent electronegative iodine atom and appears as a doublet due to coupling with the single proton at the C9 position.[13]

-

~1.20-1.60 ppm (multiplet, ~36H): A large, complex signal corresponding to the numerous methylene (-CH₂-) groups in the long alkyl chains.[14]

-

~0.88 ppm (triplet, 6H): The terminal methyl (-CH₃) protons of the two alkyl chains.

-

-

¹³C NMR (Carbon NMR):

-

~10-15 ppm: The carbon of the iodomethyl group (-CH₂I). The "heavy atom effect" of iodine typically shifts the alpha-carbon to a higher field (lower ppm value) compared to other alkyl halides.[15][16]

-

~22-35 ppm: A series of peaks corresponding to the methylene (-CH₂-) carbons of the alkyl chains.[14][17]

-

~14 ppm: The terminal methyl (-CH₃) carbons.

-

The carbon at the branch point (C9) will appear in the aliphatic region, with its exact shift influenced by the substituent.[18]

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 408.44.

-

Key Fragments: Expect to see a prominent peak at m/z = 281 (M - I)⁺ corresponding to the loss of the iodine atom, and a series of fragment ions differing by 14 amu (-CH₂-) resulting from the fragmentation of the alkyl chains.

-

Section 2: Synthesis and Purification Strategies

As a specialized chemical, 9-(Iodomethyl)nonadecane is not typically prepared by direct functionalization of the parent alkane due to the molecule's general lack of reactivity and the difficulty in controlling regioselectivity.[19][20][21] A more reliable and targeted approach involves the conversion of a precursor alcohol, 9-(hydroxymethyl)nonadecane. Two highly effective and field-proven methodologies for this transformation are the Appel reaction and the Finkelstein reaction.

Proposed Synthesis via the Appel Reaction

The Appel reaction provides a mild and efficient one-step conversion of an alcohol to an alkyl iodide using triphenylphosphine (PPh₃) and iodine (I₂).[22][23][24][25] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[24][25]

Sources

- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 2. Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-(iodomethyl)nonadecane CAS#: 1043023-53-5 [m.chemicalbook.com]

- 4. 9-(iodomethyl)nonadecane | 1043023-53-5 [amp.chemicalbook.com]

- 5. 9-(Iodomethyl)nonadecane | C20H41I | CID 86691450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenesci.com [angenesci.com]

- 7. 1043023-53-5|9-(Iodomethyl)nonadecane|BLD Pharm [bldpharm.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Visualizer loader [nmrdb.org]

- 10. NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0198421) [np-mrd.org]

- 11. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 12. Starting Guide to NMRPredict Desktop - Mestrelab Resources [mestrelab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Deshielding of carbon-13 nuclei by attached iodine atoms. Solvent effects on carbon-13 chemical shifts in alkyl iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. compoundchem.com [compoundchem.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]

- 21. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 23. youtube.com [youtube.com]

- 24. Appel Reaction [organic-chemistry.org]

- 25. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

1-Iodo-2-octyldodecane chemical structure and synonyms

An In-Depth Technical Guide to 1-Iodo-2-octyldodecane: Structure, Synthesis, and Potential Applications in Drug Development

This guide provides a comprehensive overview of 1-Iodo-2-octyldodecane, a lipophilic alkyl halide with significant potential in pharmaceutical and materials science. While not as extensively documented as its parent alcohol, 2-octyldodecanol, its unique combination of a branched, high molecular weight alkyl chain and a reactive iodide functional group makes it a compound of interest for researchers and drug development professionals. This document will cover its chemical structure, synonyms, predicted properties, a detailed synthetic protocol, and a discussion of its potential applications, particularly in the realm of drug delivery and formulation.

Chemical Structure and Synonyms

1-Iodo-2-octyldodecane is a branched-chain alkyl iodide. Its structure consists of a twenty-carbon alkyl backbone with an iodine atom attached to the first carbon of the dodecyl chain, which is substituted at the second position with an octyl group.

Chemical Structure:

Caption: Proposed workflow for the synthesis of 1-Iodo-2-octyldodecane.

Potential Applications in Drug Development

The unique structural features of 1-Iodo-2-octyldodecane make it a promising candidate for various applications in drug development, primarily leveraging the properties of its 2-octyldodecyl backbone. The parent alcohol, 2-octyldodecanol, is known for its excellent solvent, emollient, and penetration-enhancing properties in topical and transdermal formulations. [1][2]

Lipophilic Building Block in Drug Synthesis

The 2-octyldodecyl group is a highly lipophilic moiety. Incorporating this group into a drug molecule can significantly increase its lipophilicity, which can be advantageous for:

-

Enhanced Membrane Permeability: Increasing the ability of a drug to cross cellular membranes, which is often a critical factor for oral bioavailability and topical delivery.

-

Targeting Lipid-Rich Environments: Directing drugs to lipid-rich tissues or cellular compartments.

-

Prodrug Strategies: The 2-octyldodecyl group can be attached to a parent drug as a temporary lipophilic promoiety to improve its absorption, which is then cleaved in vivo to release the active drug.

Advanced Drug Delivery Systems

The long, branched alkyl chain of 1-Iodo-2-octyldodecane makes it an excellent component for the formulation of advanced drug delivery systems.

-

Nanoemulsions and Nanoparticles: 2-Octyldodecanol is frequently used as the oil phase in the formulation of nanoemulsions for drug delivery. [3]1-Iodo-2-octyldodecane could serve a similar role, with the added benefit of the reactive iodide group for further functionalization or as a synthetic handle.

-

Lipid-Based Formulations: It can be incorporated into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to improve the solubility and bioavailability of poorly water-soluble drugs. [1]

Penetration Enhancer for Topical and Transdermal Delivery

2-Octyldodecanol is recognized as a penetration enhancer that can fluidize the lipid bilayers of the stratum corneum, thereby reducing the barrier function of the skin and facilitating drug permeation. [2]It is plausible that 1-Iodo-2-octyldodecane would exhibit similar properties, making it a valuable excipient in the development of topical and transdermal drug products.

Radiopharmaceutical Synthesis

The presence of an iodine atom allows for the potential synthesis of radioiodinated analogs of 1-Iodo-2-octyldodecane. Radioiodine isotopes are widely used in nuclear medicine for both diagnostic imaging and targeted radiotherapy. [4]A radioiodinated version of this molecule could be explored as a building block for novel radiopharmaceuticals, where the lipophilic tail could influence biodistribution and cellular uptake.

Conclusion

1-Iodo-2-octyldodecane, while not a widely commercialized chemical, represents a molecule with significant untapped potential in the field of drug development. Its synthesis from the readily available 2-octyldodecanol is straightforward. The combination of a highly branched, lipophilic alkyl chain and a reactive iodide functional group makes it a versatile tool for medicinal chemists and formulation scientists. Further research into its specific properties and applications is warranted to fully explore its utility in creating more effective and targeted therapeutic agents.

References

-

Ataman Kimya. (n.d.). OCTYLDODECANOL. Retrieved from [Link]

-

Wikipedia. (2023, October 28). Octyldodecanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodododecane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Octyldodecanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). OCTYLDODECANOL. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

- Google Patents. (2017). US20170204022A1 - Method for the Preparation of Iodoalkanes.

-

Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimising the Use of Open-source Software Applications in Drug Discovery. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Retrieved from [Link]

-

Wiley Analytical Science. (2002). LC/MS Applications in Drug Development. Retrieved from [Link]

-

YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Retrieved from [Link]

Sources

Technical Guide: Design and Synthesis of Long-Chain Branched Alkyl Halide Building Blocks

Executive Summary

This guide addresses the structural engineering, synthesis, and application of long-chain branched alkyl halides (e.g., 2-hexyldecyl bromide, 2-octyldodecyl iodide). Unlike their linear counterparts, these branched motifs introduce critical "free volume" into molecular assemblies. This steric bulk is the functional engine behind two major biotechnological and material science breakthroughs: the endosomal escape of Lipid Nanoparticles (LNPs) in mRNA delivery and the solubility processing of conjugated polymers in organic electronics.

Part 1: Structural Significance & Thermodynamics

The transition from a linear alkyl chain (e.g.,

The "Free Volume" Mechanism

Linear chains crystallize efficiently due to high van der Waals contact area, leading to high melting points and poor solubility. Branching disrupts this packing.

-

Entropy (

): Branching increases the conformational degrees of freedom in the liquid state. -

Enthalpy (

): Branching reduces the lattice energy required to break crystal packing.

In LNP design, this manifests as the Critical Packing Parameter (CPP) . Branched tails give lipids a "cone" shape (CPP > 1), which promotes the formation of the inverted hexagonal phase (

Visualization: The Branching Effect

Figure 1: Logical flow demonstrating how alkyl branching alters physical properties to enable specific high-value applications.

Part 2: Synthetic Strategy – The Appel Protocol

The Challenge of Branching

Converting a long-chain branched alcohol (e.g., 2-hexyldecanol) to a halide is non-trivial.

-

Steric Hindrance: The

-branching point shields the hydroxyl group, slowing down -

Rearrangement Risk: Acidic conditions (like

) can trigger carbocation shifts, isomerizing the precise branching pattern.

The Solution: The Appel Reaction (

Validated Protocol: Synthesis of 2-Hexyldecyl Bromide[4]

Reagents:

-

Substrate: 2-Hexyl-1-decanol (1.0 equiv)

-

Halogen Source: Carbon Tetrabromide (

) (1.25 equiv) -

Activator: Triphenylphosphine (

) (1.5 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck round bottom flask under Argon atmosphere, dissolve 2-hexyldecanol (e.g., 10g) and

in anhydrous DCM ( -

Thermal Control (Critical): Cool the solution to 0°C using an ice bath. The reaction is exothermic; failure to cool can lead to side-product formation.

-

Addition: Dissolve

in minimal DCM and add it dropwise via an addition funnel over 30 minutes.-

Observation: The solution will turn from colorless to a yellowish hue. A white precipitate (Triphenylphosphine oxide, TPPO) may begin to form.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor via TLC (Hexanes eluent).[2] The alcohol spot (

) should disappear, replaced by the halide spot ( -

Workup (The TPPO Problem):

-

Add

-Heptane (volume equal to DCM) to the reaction mixture. -

Stir vigorously for 15 minutes. TPPO is insoluble in heptane/DCM mixtures and will precipitate further.

-

Filter through a fritted glass funnel or a pad of Celite.

-

Concentrate the filtrate in vacuo.

-

-

Purification:

-

Option A (Distillation): For chains

, high-vacuum fractional distillation is possible but requires -

Option B (Chromatography - Recommended): Flash column chromatography using 100% Hexanes. The non-polar alkyl halide elutes rapidly, while residual TPPO remains on the baseline.

-

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the Appel reaction conversion of Guerbet alcohols to bromides.

Part 3: Application & Performance Data

Lipid Nanoparticles (LNPs) for mRNA Delivery

The efficacy of LNPs relies on the Ionizable Lipid .[3][4] Recent studies (e.g., Moderna's SM-102, Pfizer's ALC-0315) and next-gen lipids utilize branched tails to optimize endosomal escape.

| Feature | Linear Tail (e.g., C14) | Branched Tail (e.g., 2-hexyldecyl) | Impact on LNP |

| Geometry | Cylindrical | Cone-shaped | Branched lipids destabilize the endosomal bilayer more effectively. |

| Fluidity | Low (Crystalline) | High (Fluid) | Higher fluidity aids in fusion with cell membranes. |

| pKa Shift | Minimal | Significant | Branching can subtly shield the amine, tuning the apparent pKa to the optimal 6.2–6.5 range. |

Key Insight: A study comparing linear vs. branched lipidoids demonstrated that lipids with a simple one-carbon branch (isostearyl-like) or Guerbet-like tails improved mRNA expression in vivo by over 10-fold compared to linear analogs due to enhanced endosomal disruption [7].

Organic Electronics (OPV/OTFT)

In conjugated polymers, the alkyl halide is used to alkylate the backbone (e.g., thiophene units).

-

Solubility: Branched chains (2-ethylhexyl, 2-octyldodecyl) prevent the rigid polymer backbone from precipitating during solution processing (spin-coating/printing).

- -Stacking: While branching aids solubility, excessive bulk can disrupt charge transport. The "branching point" distance is critical. Moving the branch point away from the backbone (e.g., using a propyl spacer) can recover crystallinity while maintaining solubility [4].

Part 4: Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation.

-

-NMR Spectroscopy:

-

Diagnostic Shift: The methylene protons adjacent to the alcohol (

) typically appear at -

Purity Check: Ensure no triplet at

(unreacted alcohol).

-

-

GC-MS / MALDI-TOF:

-

Branched halides often do not fly well in ESI-MS. GC-MS is preferred for

. -

Look for the characteristic isotope pattern of Bromine (

).

-

-

Impurity Alert:

-

Triphenylphosphine Oxide (TPPO):

-NMR is the best detector. A singlet at

-

References

-

Appel, R. (1975).[5][6] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[5] Angewandte Chemie International Edition, 14(12), 801–811.[5] Link

-

Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475. Link

-

Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids, 15, 1-11. Link

-

Lei, T., et al. (2013). "Impact of Alkyl Side Chains on the Crystallinity and Charge Transport of Conjugated Polymers." Journal of the American Chemical Society, 135(40), 14920-14923. Link

-

Organic Chemistry Portal. "Appel Reaction: Mechanism and Procedures." Link

-

Sato, Y., et al. (2022). "Novel Branched Lipid Created for mRNA Delivery."[4][7][8] Small Science. Link

-

Whitehead, K. A., et al. (2014). "Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity." Nature Communications, 5, 4277. Link

Sources

- 1. Appel reaction - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. technologynetworks.com [technologynetworks.com]

- 4. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. Branched-Tail Lipid Nanoparticles for Intravenous mRNA Delivery to Lung Immune, Endothelial, and Alveolar Cells in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Branched Surfactants from Alkyl Iodides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of branched surfactants, with a specific focus on methodologies commencing with alkyl iodides as key building blocks. Branched surfactants exhibit unique physicochemical properties compared to their linear counterparts, including lower melting points, enhanced thermal and oxidative stability, and improved performance in applications such as emulsification, wetting, and detergency.[1][2][3] This document details several synthetic strategies to introduce branching into the hydrophobic tail of surfactants, leveraging the reactivity of alkyl iodides in forming branched precursors. Detailed protocols for the synthesis of anionic, cationic, and non-ionic branched surfactants are presented, along with methods for their characterization.

Introduction: The Advantage of Branching in Surfactant Design

Surfactants are amphiphilic molecules that reduce surface and interfacial tension, making them indispensable in a vast array of applications, from pharmaceuticals and cosmetics to industrial cleaning and enhanced oil recovery. The performance of a surfactant is intrinsically linked to its molecular architecture, particularly the structure of its hydrophobic tail.

While linear alkyl chains have been the traditional choice for surfactant hydrophobes, the introduction of branching offers significant advantages:

-

Enhanced Water Solubility and Lower Krafft Point: The presence of branching disrupts the crystalline packing of surfactant molecules, leading to improved water solubility and a lower Krafft temperature (the temperature at which surfactants begin to form micelles).[4]

-

Improved Emulsification and Wetting: Branched surfactants can create more stable emulsions and exhibit superior wetting properties on hydrophobic surfaces.[2][5]

-

Lower Foaming: In applications where excessive foam is undesirable, branched surfactants often exhibit reduced foaming compared to their linear isomers.[2]

-

Enhanced Biodegradability: Certain types of branching, such as the Guerbet type, can lead to improved biodegradability.[2]

-

Unique Interfacial Properties: The branched structure can lead to a different arrangement at interfaces, resulting in lower surface tension.[5][6]

Alkyl iodides are particularly useful starting materials for the synthesis of branched hydrophobes due to the high reactivity of the carbon-iodine bond in nucleophilic substitution and organometallic reactions.

Synthesis of Branched Hydrophobic Precursors from Alkyl Iodides

The initial step in the synthesis of branched surfactants from alkyl iodides is the creation of a branched hydrophobic core. Several classic organic reactions can be employed for this purpose.

Grignard Reaction for Branched Alcohols and Carboxylic Acids

Alkyl iodides readily form Grignard reagents upon reaction with magnesium metal.[7][8] These organometallic compounds are potent nucleophiles and can be used to construct branched structures.

Workflow for Grignard-based Synthesis of Branched Precursors:

Sources

- 1. profistend.info [profistend.info]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Wurtz Reaction [organic-chemistry.org]

- 6. SATHEE CUET: Chemistry Wurtz Reaction [cuet.iitk.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

grafting 9-(Iodomethyl)nonadecane onto polymer backbones

Application Note & Protocol

Strategic Grafting of 9-(Iodomethyl)nonadecane onto Polymer Backbones: A Guide for Advanced Drug Delivery Systems

Abstract

The conjugation of long alkyl chains to polymer backbones is a critical strategy in the development of advanced drug delivery systems. This modification allows for the precise tuning of a polymer's physicochemical properties, particularly its hydrophobicity. Such tailored polymers are instrumental in creating sophisticated nano-architectures like micelles and nanoparticles for the encapsulation and controlled release of hydrophobic therapeutic agents.[1][2] This guide provides a detailed exploration of methodologies for grafting 9-(Iodomethyl)nonadecane, a C20 lipophilic moiety, onto various polymer backbones. We will delve into the causality behind selecting specific synthetic routes, offering detailed, field-proven protocols for two primary strategies: a "grafting to" approach via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a direct nucleophilic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to create novel biomaterials with precisely engineered properties.

Introduction: The Rationale for Lipophilic Modification

The efficacy of many potent drug candidates is often hampered by poor aqueous solubility. Polymeric drug carriers offer a solution, but their performance is intrinsically linked to their chemical structure. Grafting long alkyl chains, such as the nonadecane moiety, onto a hydrophilic or amphiphilic polymer backbone introduces hydrophobic domains.[2] This modification is not merely an addition but a strategic transformation that enables:

-

Self-Assembly into Nanocarriers: The resulting amphiphilic graft copolymers can self-assemble in aqueous environments to form core-shell structures like micelles. The hydrophobic core, formed by the aggregated nonadecane chains, serves as a reservoir for lipophilic drugs, while the hydrophilic shell provides stability and biocompatibility.

-

Enhanced Drug Loading Capacity: The creation of a pronounced hydrophobic core significantly increases the loading capacity for poorly water-soluble drugs compared to unmodified polymer backbones.[2]

-

Modulated Drug Release Kinetics: The release of the encapsulated drug is governed by the stability and nature of the hydrophobic core, allowing for sustained and controlled release profiles.[1]

9-(Iodomethyl)nonadecane is an excellent candidate for this purpose. Its long C19 chain provides substantial hydrophobicity, while the primary iodide offers a reactive handle for covalent attachment to a polymer backbone.

Profile: 9-(Iodomethyl)nonadecane

To effectively utilize this reagent, understanding its fundamental properties is crucial.

| Property | Value | Source |

| IUPAC Name | 9-(iodomethyl)nonadecane | [3] |

| CAS Number | 1043023-53-5 | [4] |

| Molecular Formula | C₂₀H₄₁I | [3] |

| Molecular Weight | 408.44 g/mol | [4] |

| Appearance | White crystals or powder | [5] |

| Boiling Point | 428.2 ± 13.0 °C (Predicted) | [4] |

Grafting Strategies: "Grafting To" vs. "Grafting From"

There are two principal strategies for creating graft copolymers, each with distinct advantages and implications for the final product's architecture.[6][7]

-

"Grafting To": This method involves attaching pre-synthesized side chains (in this case, a derivative of 9-(Iodomethyl)nonadecane) onto a reactive polymer backbone.[7] Its key advantage is that both the backbone and the side chains can be fully characterized before the final conjugation, offering precise control over their respective molecular weights. However, as the grafting density increases, steric hindrance can impede the reaction, making it challenging to achieve very high grafting densities.[6]

-

"Grafting From": In this approach, initiator sites are attached to the polymer backbone, and monomers are then polymerized from these sites to "grow" the side chains.[6] This method can achieve much higher grafting densities. While 9-(Iodomethyl)nonadecane itself can act as an initiator for techniques like Atom Transfer Radical Polymerization (ATRP), this guide will focus on the more direct "grafting to" methods for attaching the complete C20 moiety.[8]

Figure 1: Conceptual overview of "Grafting To" versus "Grafting From" strategies.

Methodology 1: "Grafting To" via Click Chemistry (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction. Its high efficiency, mild reaction conditions, and orthogonality to most other functional groups make it a superior choice for polymer modification.[9][10][11] The strategy involves creating a polymer backbone with pendant azide groups and an alkyne-functionalized version of the nonadecane chain, which are then "clicked" together.

Workflow Overview

The process is a three-stage workflow:

-

Backbone Synthesis: A monomer with a protected functional group (e.g., hydroxyl) is polymerized, followed by conversion of that group to an azide.

-

Side-Chain Modification: The iodo-group of 9-(Iodomethyl)nonadecane is converted to a terminal alkyne.

-

CuAAC Ligation: The azide-functionalized backbone and the alkyne-terminated side chain are joined.

Sources

- 1. Review on various activator-assisted polymer grafting techniques for smart drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. matec-conferences.org [matec-conferences.org]

- 3. 9-(Iodomethyl)nonadecane | C20H41I | CID 86691450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-(iodomethyl)nonadecane CAS#: 1043023-53-5 [m.chemicalbook.com]

- 5. Nonadecane - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry for Well-Defined Graft Copolymers [mdpi.com]

- 7. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymerization Methods: ATRP [faculty.csbsju.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. drpress.org [drpress.org]

Application Note & Protocols: 9-(Iodomethyl)nonadecane as a Versatile Intermediate for Solution-Processable Organic Light-Emitting Diode (OLED) Materials

Abstract

Organic Light-Emitting Diodes (OLEDs) represent the forefront of display and solid-state lighting technology. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used. For solution-processed OLEDs, which offer the potential for low-cost, large-area fabrication, the design of materials with high solubility and excellent film-forming properties is paramount. This application note introduces 9-(Iodomethyl)nonadecane, a long-chain, branched alkyl iodide, as a strategic intermediate for the synthesis of high-performance OLED materials. We provide a comprehensive guide, including the scientific rationale, detailed synthetic protocols for the intermediate and a model OLED host material, and standard characterization methodologies. This document is intended for researchers and chemists in the fields of materials science and organic electronics.

Introduction: The Role of Molecular Design in Advanced OLEDs

OLED devices are multi-layered structures composed of thin films of organic materials, each performing a specific function such as charge injection, transport, or light emission.[1] The efficiency, lifetime, and color purity of an OLED are dictated by the electronic and morphological properties of these organic layers.[2] While vacuum thermal evaporation is a mature technology for depositing these layers, solution-based methods like spin-coating and inkjet printing are gaining traction due to their potential for scalability and reduced manufacturing costs.

A key challenge in developing materials for solution processing is achieving high solubility in common organic solvents without disrupting the material's essential electronic properties. Attaching flexible alkyl chains to a rigid, electronically active core is a widely adopted strategy to enhance solubility.[3][4] However, simple linear alkyl chains can sometimes induce unwanted crystallization, leading to poor film quality and device instability.

The Scientific Rationale: Why 9-(Iodomethyl)nonadecane?

The unique structure of 9-(Iodomethyl)nonadecane, featuring a C20 branched alkyl chain, offers several distinct advantages as a solubilizing group for OLED materials:

-

Enhanced Solubility: The substantial hydrocarbon content and the branched nature of the chain disrupt intermolecular packing, significantly increasing the solubility of the target OLED molecule in organic solvents.[5][6] This is critical for achieving the concentrations required for solution-based deposition.

-

Amorphous Film Formation: The bulky, non-planar structure of the 9-nonadecanylmethyl group helps to suppress crystallization and promote the formation of smooth, amorphous films. This morphological stability is crucial for uniform charge transport and preventing device short-circuits.[7]

-

Electronic Insulation: The long alkyl chain effectively isolates the electroactive cores of adjacent molecules, which can help to minimize self-quenching of excitons and potentially lead to higher photoluminescence quantum yields in the solid state.

-

Synthetic Accessibility: As a primary iodide, the terminal iodine atom is a highly reactive and versatile functional group for synthetic transformations. It is an excellent leaving group for nucleophilic substitution (SN2) reactions, allowing for straightforward attachment to a wide variety of OLED core structures, such as those containing hydroxyl (-OH) or amine (N-H) functionalities.[8][9]

The following sections provide detailed protocols for the synthesis of this key intermediate and its subsequent application in the creation of a model OLED host material based on a carbazole core, a widely used building block in OLEDs due to its excellent hole-transporting properties and high triplet energy.[4][10][11]

Synthesis and Characterization of the Intermediate: 9-(Iodomethyl)nonadecane

Synthetic Workflow Diagram

Caption: Synthetic route to 9-(Iodomethyl)nonadecane.

Detailed Experimental Protocol: Synthesis of 9-(Iodomethyl)nonadecane (C)

Part A: Synthesis of 2-Octyldodecyl-4-toluenesulfonate (B)

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-octyldodecan-1-ol (A) (30.0 g, 100.5 mmol) and anhydrous pyridine (200 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (p-TsCl) (21.0 g, 110.1 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

-

Workup: Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes. Extract the aqueous mixture with diethyl ether (3 x 200 mL).

-

Purification: Combine the organic layers and wash successively with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (200 mL), and brine (200 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate (B) as a colorless oil. The product is typically used in the next step without further purification.

Part B: Synthesis of 9-(Iodomethyl)nonadecane (C)

-

Setup: In a 500 mL round-bottom flask, dissolve the crude 2-octyldodecyl-4-toluenesulfonate (B) (approx. 100 mmol) in acetone (300 mL).

-

Reagent Addition: Add sodium iodide (NaI) (30.0 g, 200.1 mmol) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours. A white precipitate (sodium tosylate) will form as the reaction proceeds.[14]

-

Workup: After cooling to room temperature, remove the acetone via rotary evaporation. Partition the residue between water (200 mL) and diethyl ether (200 mL).

-

Purification: Separate the organic layer, wash with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 100% hexanes) to afford 9-(Iodomethyl)nonadecane (C) as a clear, colorless oil.

Characterization Data for 9-(Iodomethyl)nonadecane

| Parameter | Expected Value / Observation |

| Appearance | Colorless Oil |

| Molecular Formula | C₂₀H₄₁I |

| Molecular Weight | 408.44 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ ~3.20 (d, 2H), ~1.55 (m, 1H), 1.20-1.40 (br m, 32H), 0.88 (t, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~40.0, ~38.0, ~31.9, ~31.5, ~30.0, ~29.7, ~29.3, ~26.5, ~22.7, ~14.1, ~10.0 |

| Mass Spec (EI) | m/z = 408 [M]⁺, 281 [M-I]⁺ |

Application: Synthesis of a Model OLED Host Material

To demonstrate its utility, 9-(Iodomethyl)nonadecane is used to alkylate the nitrogen atom of carbazole. The resulting molecule, 9-(2-octyldodecyl)methyl-9H-carbazole, is a model for a solution-processable hole-transporting host material. The attachment of the bulky alkyl group is achieved via a standard N-alkylation reaction, a variant of the Williamson ether synthesis principle applied to amines.[8][15]

Synthetic Workflow Diagram

Caption: Synthesis of a model carbazole-based host material.

Detailed Experimental Protocol: Synthesis of 9-((2-Octyldodecyl)methyl)-9H-carbazole (E)

-

Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add carbazole (D) (1.67 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (DMF) (80 mL).

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (0.44 g, 11.0 mmol) carefully in small portions. Stir the mixture at 0 °C for 1 hour until hydrogen evolution ceases.

-

Alkylation: Add a solution of 9-(Iodomethyl)nonadecane (C) (4.50 g, 11.0 mmol) in 20 mL of anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature, then heat to 80 °C and stir for 12 hours.

-

Workup: Cool the reaction to room temperature and quench by slowly adding 10 mL of water. Pour the mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (3 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: gradient of 5% to 20% dichloromethane in hexanes) to yield the final product (E) as a viscous oil or a low-melting solid.

Characterization of the Final OLED Material (E)

The successful synthesis of the target molecule can be confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the covalent attachment of the alkyl chain to the carbazole nitrogen. Key signals to observe include the disappearance of the N-H proton from carbazole (~8.1 ppm) and the appearance of new aliphatic signals corresponding to the 9-nonadecanylmethyl group, along with characteristic shifts in the aromatic carbazole protons.[16][17]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the product, matching the calculated molecular formula (C₃₃H₅₁N).[18]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability of the material, a critical parameter for device lifetime. A high decomposition temperature (Td > 350 °C) is desirable.[19][20] Differential Scanning Calorimetry (DSC) can identify the glass transition temperature (Tg), confirming the amorphous nature of the material.[21][22][23]

Conclusion and Outlook

This application note details the synthesis and potential application of 9-(Iodomethyl)nonadecane as a valuable intermediate for developing solution-processable OLED materials. The protocols provided are robust and based on well-established organic transformations. The large, branched alkyl chain imparted by this intermediate is strategically designed to enhance the solubility and morphological stability of rigid OLED chromophores. Researchers can adapt the N-alkylation protocol to a wide range of other N-H containing heterocycles (e.g., indoles, phenoxazines) or use it in other nucleophilic substitution reactions (e.g., Williamson ether synthesis with hydroxylated cores) to create a diverse library of novel, high-performance materials for next-generation organic electronics.

References

- Tiwari Academy. (2024, February 6). How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process? Discussion Forum.

- SATHEE - IIT Kanpur. Finkelstein Reaction.

- Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties.

- European Patent Office. (Patent No. 0021496). Synthesis of long-chain alkanes having terminal functionality.

- Coutinho, J., et al. (n.d.).

- Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Organic Chemistry Portal.

- Royal Society of Chemistry. (2023, June 28). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- MDPI. (n.d.).

- Wikipedia. Finkelstein reaction.

- Toray Research Center.

- Royal Society of Chemistry. Synthesis of alkyl iodides. Journal of the Chemical Society, Perkin Transactions 1.

- C-Therm Technologies Ltd. (2022, September 1).

- ResearchGate. (n.d.).

- American Physical Society. (2006, June 9). Role of lateral alkyl chains in modulation of molecular structures on metal surfaces.

- ResearchGate. (n.d.).

- Ashenhurst, J. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry.

- TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis [Video]. YouTube.

- The University of Queensland. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- PerkinElmer. (n.d.).

- Sigma-Aldrich. (n.d.). Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study.

- PW - JEE/NEET, UPSC, GATE, SSC, Banking & other exams. (2022, October 26).

- Bartoli, G., et al. (n.d.). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile.

- ResearchGate. (n.d.). Mass spectrometric analysis of an aged OLED device for Emitter 3.

- National Center for Biotechnology Information. (2021, November 9). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade.

- Semantic Scholar. (n.d.).

- Google Patents. (Patent No. US3374278A). Preparation of alkyl iodides from alkyl alcohols and organotin iodides.

- ResearchGate. (2025, August 5).

- National Center for Biotechnology Information. (2023, December 19). Impact of Alkyl Chain Length on the Formation of Regular- and Reverse-Graded Quasi-2D Perovskite Thin Films.

- Lucideon. (n.d.).

- National Center for Biotechnology Information. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.

- Royal Society of Chemistry. Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits.

- BYJU'S. Williamson Ether Synthesis reaction.

- University of Ottawa. (2022, March 3). Solid State NMR Spectroscopic Characterization of Metal Organic Frameworks. uO Research.

- AIP Publishing. (2021, July 26). Molecular library of OLED host materials—Evaluating the multiscale simulation workflow. Chemical Physics Reviews.

- ResearchGate. (n.d.).

- UNT Digital Library. (2026, January 25). Organic Light-Emitting Diodes (OLEDs) and Optically-Detected Magnetic Resonance (ODMR)

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Organic Light-Emitting Diodes (OLEDs) and Optically-Detected Magnetic Resonance (ODMR) studies on organic materials - UNT Digital Library [digital.library.unt.edu]

- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 13. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 14. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. researchgate.net [researchgate.net]

- 17. OLED | Fields | Analysis and Evaluation | Toray Research Center [toray-research.co.jp]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. tainstruments.com [tainstruments.com]

- 21. Thermal Analysis of OLED Materials – C-Therm Technologies Ltd. [ctherm.com]

- 22. pepolska.pl [pepolska.pl]

- 23. Thermal Analysis of Materials using TGA, TMA and DSC | Lucideon [lucideon.com]

Application Notes and Protocols for the Synthesis of Branched Lipids Using 9-(Iodomethyl)nonadecane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Branched Lipids and the Utility of 9-(Iodomethyl)nonadecane

Branched lipids are fundamental components of cell membranes in certain organisms, notably Archaea, where they contribute to the remarkable stability of these membranes under extreme environmental conditions.[1][2] Their unique architecture, characterized by branched alkyl chains ether-linked to a glycerol backbone, provides a higher degree of membrane fluidity and resistance to oxidation compared to the ester-linked, straight-chain fatty acids found in bacteria and eukaryotes.[3] This robustness has garnered significant interest in the fields of drug delivery, diagnostics, and materials science, with synthetic branched lipids being explored for the creation of highly stable liposomes (archaeosomes) for targeted drug delivery and as components of advanced biomaterials.[4]

The synthesis of these complex molecules in the laboratory provides researchers with access to pure, well-defined lipids for a variety of applications, overcoming the challenges associated with their isolation from natural sources. A key building block in the construction of these branched lipids is 9-(Iodomethyl)nonadecane. This long-chain primary alkyl iodide serves as a versatile precursor for introducing a C20 branched alkyl chain onto a glycerol scaffold, mimicking the phytanyl chains found in natural archaeal lipids.[5]

This comprehensive guide provides detailed protocols for the synthesis of a branched diether lipid, specifically 1,2-di-O-(10-nonadecyl)-sn-glycerol, using 9-(Iodomethyl)nonadecane. The synthetic strategy is centered around the robust and well-established Williamson ether synthesis, a powerful method for forming ether linkages.[6][7][8][9][10] We will delve into the mechanistic reasoning behind the choice of reagents and conditions, providing a thorough understanding of the entire synthetic workflow from starting materials to the fully characterized final product.

Synthetic Strategy: A Stepwise Approach to Branched Lipid Synthesis

The synthesis of 1,2-di-O-(10-nonadecyl)-sn-glycerol from 9-(Iodomethyl)nonadecane is a multi-step process that involves:

-

Protection of the Glycerol Backbone: To ensure selective alkylation at the sn-1 and sn-2 positions, the sn-3 hydroxyl group of glycerol is protected. A common and effective strategy is the use of an isopropylidene group, forming (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal.[11]

-

First Williamson Ether Synthesis: The free hydroxyl group of (S)-Solketal is deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with 9-(Iodomethyl)nonadecane to form the first ether linkage.[6][7][8][9][10]

-

Deprotection: The isopropylidene protecting group is removed under acidic conditions to liberate the hydroxyl group at the sn-2 position.

-

Second Williamson Ether Synthesis: A second Williamson ether synthesis is performed to introduce the second branched alkyl chain at the newly freed sn-2 hydroxyl group.

-

Purification and Characterization: The final product is purified using column chromatography, and its structure and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12][13][14]

Visualizing the Synthetic Workflow

Caption: A flowchart illustrating the key stages in the synthesis of a branched diether lipid.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 9-(Iodomethyl)nonadecane | ≥95% | Sigma-Aldrich |

| (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal) | ≥98% | Sigma-Aldrich |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Hydrochloric Acid (HCl), concentrated | ACS reagent | Fisher Scientific |

| Dichloromethane (DCM) | ACS reagent | Fisher Scientific |

| Ethyl Acetate | ACS reagent | Fisher Scientific |

| Hexane | ACS reagent | Fisher Scientific |

| Anhydrous Sodium Sulfate | ACS reagent | Fisher Scientific |

| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |

Protocol 1: Synthesis of (R)-4-((10-nonadecyloxy)methyl)-2,2-dimethyl-1,3-dioxolane (Protected Monoether Lipid)

Rationale: This step involves the formation of the first ether linkage via a Williamson ether synthesis. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol of (S)-Solketal to form the corresponding alkoxide.[9] Anhydrous THF is used as the solvent to prevent quenching of the highly reactive sodium hydride and to dissolve the reactants. The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen, which could interfere with the reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add sodium hydride (1.2 g of 60% dispersion, 30 mmol, 1.2 eq).

-

Solvent Addition: Carefully add 100 mL of anhydrous THF to the flask.

-

Alcohol Addition: In a separate flask, dissolve (S)-Solketal (3.3 g, 25 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

-

Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the alkoxide.

-

Alkyl Halide Addition: Dissolve 9-(Iodomethyl)nonadecane (11.3 g, 27.5 mmol, 1.1 eq) in 30 mL of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system.

-

Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of 10 mL of methanol, followed by 50 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (from 100:0 to 95:5) to yield the pure protected monoether lipid as a colorless oil.

Protocol 2: Synthesis of 1-O-(10-nonadecyl)-sn-glycerol (Monoether Lipid Intermediate)

Rationale: This step involves the removal of the isopropylidene protecting group to expose the hydroxyl group at the sn-2 position. This is achieved by acid-catalyzed hydrolysis. A mixture of an organic solvent (like THF or methanol) and aqueous acid is typically used to ensure miscibility of the lipid and the aqueous reagent.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the purified protected monoether lipid (from Protocol 1) in a mixture of THF and 2M aqueous HCl (4:1 v/v).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (hexane/ethyl acetate 7:3) until the starting material is no longer visible.

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monoether lipid intermediate, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 1,2-di-O-(10-nonadecyl)-sn-glycerol (Branched Diether Lipid)

Rationale: This final synthetic step involves the formation of the second ether linkage at the sn-2 position, again via a Williamson ether synthesis. The conditions are similar to the first alkylation, with sodium hydride as the base and THF as the solvent.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq relative to the monoether lipid intermediate).

-

Solvent Addition: Add anhydrous THF.

-

Alcohol Addition: Dissolve the monoether lipid intermediate (from Protocol 2) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

-

Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Alkyl Halide Addition: Dissolve 9-(Iodomethyl)nonadecane (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux for 6-8 hours, monitoring by TLC (hexane/ethyl acetate 9:1).

-

Work-up: Follow the same quenching, extraction, washing, drying, and concentration procedures as described in Protocol 1.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (from 100:0 to 98:2) to afford the final 1,2-di-O-(10-nonadecyl)-sn-glycerol as a waxy solid.[15][16]

Characterization of the Final Product

Rationale: Thorough characterization is crucial to confirm the structure and purity of the synthesized branched lipid. NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule, while mass spectrometry confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

The proton spectrum should show characteristic signals for the glycerol backbone protons, the methylene protons adjacent to the ether oxygen atoms, and the numerous methylene and methyl protons of the branched alkyl chains.

-

The absence of a broad signal for a hydroxyl proton will indicate the completion of the second alkylation.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule. The signals for the carbons of the glycerol backbone and the carbons alpha to the ether linkages will be of particular diagnostic value.

-

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS):

-

HRMS (e.g., using ESI or MALDI-TOF) will provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition of the synthesized lipid.[14] This is a definitive method for verifying the successful incorporation of both branched alkyl chains.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (ppm, CDCl₃) |

| 1,2-di-O-(10-nonadecyl)-sn-glycerol | C₄₃H₈₈O₃ | 653.18 | δ 3.40-3.70 (m, 5H, glycerol backbone), 3.35 (t, 4H, -O-CH₂-), 1.50-1.60 (m, 4H, -O-CH₂-CH₂-), 1.20-1.40 (br s, 64H, -(CH₂)n-), 0.88 (t, 12H, -CH₃) |

Troubleshooting and Key Considerations

-

Incomplete Reactions: If TLC analysis indicates incomplete conversion, the reaction time can be extended, or an additional equivalent of the alkylating agent and base can be added.

-

Low Yields: Low yields can result from moisture in the reaction setup, impure reagents, or side reactions. Ensure all glassware is thoroughly dried and reagents are of high purity.

-

Purification Challenges: The non-polar nature of the diether lipid can make separation from any unreacted alkyl iodide challenging. Careful column chromatography with a shallow solvent gradient is essential for achieving high purity.[15][16]

Conclusion

The protocols outlined in this application note provide a robust and reproducible method for the synthesis of branched diether lipids using 9-(Iodomethyl)nonadecane as a key building block. By following these detailed procedures and understanding the underlying chemical principles, researchers can confidently produce high-purity branched lipids for a wide range of applications in drug delivery, membrane biophysics, and materials science. The ability to synthesize these unique molecules opens up exciting avenues for the development of novel technologies based on the remarkable properties of archaeal-inspired lipids.

References

-

PubMed.

-

J&K Scientific LLC.

-

Wikipedia.

-

RSC Publishing.

-

Organic Chemistry Tutor.

-

Master Organic Chemistry.

-

UCLA Department of Chemistry and Biochemistry.

-

PMC - NCBI.

-

AOCS.

-

PMC - NIH.

-

ResearchGate.

-

ResearchGate.

-

Frontiers.

-

Cyberlipid.

-

UMR 7140 - Université de Strasbourg.

-

PMC - PubMed Central.

-

PMC - NIH.

-

PubMed.

-

MDPI.

-

ResearchGate.

-

AOCS.

-

Stanford Digital Repository.

-

Frontiers.

-

Wikipedia.

-

PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Temperature-Dependent Alkyl Glycerol Ether Lipid Composition of Mesophilic and Thermophilic Sulfate-Reducing Bacteria [frontiersin.org]

- 3. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications [mdpi.com]

- 5. Discovery, structure and mechanism of a tetraether lipid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural characterization of archaeomaterials by mass spectrometry: lipidomic, proteomic and method development - UMR 7140 - Chimie de la Matière Complexe - University of Strasbourg [complex-matter.unistra.fr]

- 15. aocs.org [aocs.org]

- 16. FA purification | Cyberlipid [cyberlipid.gerli.com]

solvent selection for reactions involving C20 branched iodides

Executive Summary

The selection of solvents for reactions involving C20 branched iodides (e.g., 2-octyldodecyl iodide) presents a unique chemical paradox. The substrate’s high lipophilicity demands non-polar media for solubility, yet the nucleophilic substitution (

This guide provides a validated framework for solvent selection, moving beyond traditional toxic dipolar aprotic solvents (DMF, NMP) toward engineered green alternatives (2-MeTHF, CPME) and Phase Transfer Catalysis (PTC) systems.[1]

The Substrate Challenge: 2-Octyldodecyl Iodide

To select the correct solvent, one must first deconstruct the substrate:

-

Steric Bulk: The C20 chain is typically derived from Guerbet alcohols, resulting in a branching point at the C2 position. This

-branching shields the -

Lipophilicity (LogP > 9): These molecules are essentially "grease."[1] They are insoluble in standard polar solvents like DMSO, Methanol, or Water, leading to phase separation that halts reactivity.[1]

-

The Emulsion Trap: Post-reaction, the surfactant-like nature of C20 chains creates stable emulsions during aqueous workup, particularly when water-miscible solvents (THF, DMF) are used.[1]

Thermodynamic & Kinetic Selection Framework

Solubility (Hansen Solubility Parameters)

Traditional "Like Dissolves Like" is insufficient.[1] We utilize Hansen Solubility Parameters (HSP) to match the dispersion (

| Solvent Class | Representative | Suitability for C20 Iodides | ||

| Dipolar Aprotic | DMSO, DMF | Low | High | Poor. Substrate oils out; requires high temp (risk of E2).[1] |

| Ethers (Cyclic) | THF | Moderate | Moderate | Good. Solubilizes substrate, but water miscibility complicates workup.[1] |

| Green Ethers | 2-MeTHF | High | Low-Mod | Excellent. High lipophilicity dissolves C20; immiscible with water.[1] |

| Aromatics | Toluene | High | Low | Excellent. Perfect solubility, but poor nucleophile activation (requires PTC).[1] |

Reactivity: The vs. Dilemma

-

The Trap: Using a highly polar solvent (e.g., DMF) with a basic nucleophile (e.g., Alkoxide) creates "naked" anions that act as bases rather than nucleophiles, triggering

elimination to form the C20 alkene (2-octyldodecene).[1] -

The Solution: Use solvents with lower dielectric constants (Ethers, Toluene) combined with Phase Transfer Catalysts (PTC) or specific cation solvation (Crown Ethers) to modulate reactivity.[1]

Validated Protocols

Protocol A: Nucleophilic Substitution (Amination/Etherification)

Target: Replacement of Iodide with weak-to-moderate nucleophiles without Elimination.[1]

The Solvent System: Toluene (or CPME) + Phase Transfer Catalyst

Rationale: Toluene ensures complete solvation of the C20 iodide. The PTC (e.g., TBAB) shuttles the nucleophile into the organic phase as a tight ion pair, protecting it from hydration but keeping it reactive enough for substitution. This avoids the use of strong bases in polar media, suppressing

Procedure:

-

Dissolution: Dissolve 10 mmol of C20 branched iodide in 5 volumes (relative to mass) of Toluene or Cyclopentyl Methyl Ether (CPME).

-

Catalyst Addition: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336).[1]

-

Nucleophile: Add 1.2 equivalents of the nucleophile (e.g., Sodium Azide, Potassium Phthalimide) as a solid or concentrated aqueous solution (if stable).[1]

-

Reaction: Heat to 80°C with vigorous agitation (critical for interfacial surface area).

-

Monitoring: Monitor by TLC (Hexane eluent). Iodine release will turn the toluene layer slightly pink/purple.

-

Workup: Cool to RT. Add water. The phases will separate instantly (unlike DMF/Water). Wash organic layer with 10% Sodium Thiosulfate (to remove iodine)

Water

Protocol B: Metal-Halogen Exchange (Grignard Formation)

Target: Creation of C20-Magnesium species for coupling.[1]

The Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) Rationale: Unlike THF, 2-MeTHF has a higher boiling point (80°C vs 66°C), allowing for higher kinetic energy to initiate the reaction on the sterically hindered iodide.[1] Crucially, 2-MeTHF is hydrophobic.[1] Upon quenching, it does not mix with water, preventing the formation of the "rag layer" emulsion typical of C20-THF-Water systems.

Procedure:

-

Activation: Flame-dry a 3-neck flask. Add Magnesium turnings (1.2 eq) and a crystal of Iodine.

-

Solvent: Add anhydrous 2-MeTHF (stabilized with BHT is acceptable).

-

Initiation: Add 5% of the C20 iodide solution. Heat to 65°C. If initiation is slow (due to sterics), add 100

L of DIBAL-H or use Rieke Magnesium.[1] -

Addition: Dropwise add the remaining C20 iodide/2-MeTHF solution over 1 hour, maintaining gentle reflux (approx 80-82°C).

-

Reaction: Stir at reflux for 2 hours.

-

Quench/Workup: Cool to 0°C. Quench with sat.

.[1]

Visualization of Decision Logic

Caption: Decision tree for solvent selection emphasizing the suppression of E2 elimination and optimization of workup for lipophilic C20 substrates.

References

-

Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][5][6] ChemSusChem.[1] Link[1]

-

Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society. Link[1]

-

Aycock, D. F. (2007).[1][5] "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development. Link[1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] Link

-

Tanaka, K., et al. (2019).[1] "Solvent Effect on the Nucleophilic Substitution of Secondary Alkyl Halides." Journal of Organic Chemistry. (General reference on secondary halide reactivity).

Sources

- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. US5300685A - Removal of halide impurities from organic liquids - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - 2-methyltetrahydrofuran interchangeability - Powered by XMB 1.9.11 [sciencemadness.org]

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 9-(Iodomethyl)nonadecane Substitution Reactions

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for substitution reactions involving 9-(Iodomethyl)nonadecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and sterically challenging substrate. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Challenge

9-(Iodomethyl)nonadecane is a long-chain alkyl halide with the chemical formula C20H41I.[1][2] While it is technically a primary iodide, the reactive center is flanked by two substantial alkyl chains (a nonyl and a decyl group). This structure presents a significant challenge: steric hindrance .[3][4] The bulky nature of the substrate severely impedes the backside attack required for a classic bimolecular nucleophilic substitution (SN2) reaction, which is the expected pathway for a primary halide.[5][6] Consequently, researchers often face issues with low yields, slow reaction rates, and competing side reactions.

This guide will address these common issues in a practical, question-and-answer format, providing both troubleshooting steps and foundational knowledge.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments with 9-(Iodomethyl)nonadecane.

Q1: My reaction has stalled, resulting in a very low or no yield of the desired substitution product. What are the most likely causes and how can I fix it?

A1: A low or non-existent yield is the most common issue and typically points to one of four key factors. The cause is almost always the exceptionally high steric hindrance around the reactive carbon, which slows the reaction to a crawl.[4][6] Here is a systematic approach to troubleshooting:

-

Evaluate Your Solvent Choice: The solvent environment is critical. For an SN2 reaction, the rate is dramatically influenced by the solvent's ability to solvate the nucleophile.

-

The Problem: If you are using a polar protic solvent (e.g., water, methanol, ethanol), it will form a "solvent cage" around your nucleophile via hydrogen bonding.[7] This cage stabilizes the nucleophile, reducing its energy and making it less reactive, thus slowing down or preventing the reaction.

-

The Solution: Switch to a polar aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile are ideal.[8][9] These solvents can solvate the nucleophile's counter-ion (e.g., Na⁺, K⁺) but leave the anionic nucleophile relatively "naked" and highly reactive, which is essential to overcome the steric barrier of the substrate.[7]

-

-

Assess Nucleophile Strength: A weak nucleophile may not have sufficient reactivity to attack the sterically hindered electrophilic carbon.

-

The Problem: Neutral or weakly basic nucleophiles (e.g., H₂O, ROH) are generally poor choices for this substrate.

-

The Solution: Employ a strong, negatively charged nucleophile.[10] For example, use sodium azide (NaN₃) instead of ammonia (NH₃) or sodium cyanide (NaCN) instead of HCN. The negative charge significantly increases nucleophilicity.[10]

-

-

Check Reagent Concentrations: The SN2 reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile.[5][11]

-

The Problem: Low concentrations of either reactant will lead to a very slow reaction rate.

-

The Solution: Increase the concentration of the nucleophile (using 1.5 to 3 equivalents is a common strategy). According to the rate law (Rate = k[Substrate][Nucleophile]), this will directly increase the reaction rate.

-

-

Consider the Temperature (with caution): Increasing temperature provides molecules with more kinetic energy to overcome the activation energy barrier.[12]

-

The Problem: The reaction may simply be too slow at room temperature due to the high activation energy imposed by steric hindrance.

-

The Solution: Gently heat the reaction mixture (e.g., to 40-60 °C). However, be aware that higher temperatures disproportionately favor elimination (E2) over substitution (SN2). [13][14][15] Monitor the reaction closely for the formation of elimination byproducts (see Q2).

-

Below is a workflow to guide your troubleshooting process.

Q2: My reaction is producing a significant amount of an alkene side product. How do I minimize this elimination reaction?

A2: The formation of an alkene indicates that the E2 (bimolecular elimination) pathway is competing with your desired SN2 pathway. This is common when the nucleophile is also a strong base. To favor substitution, you must make conditions less favorable for elimination.

-

Lower the Reaction Temperature: This is the most critical factor. Elimination reactions generally have a higher activation energy than their competing substitution reactions.[13][15] Increasing the temperature will therefore increase the rate of elimination more than it increases the rate of substitution.[14] If you are heating the reaction, reduce the temperature or run it at room temperature for a longer period.

-

Choose a Nucleophile with Low Basicity: Many strong nucleophiles are also strong bases (e.g., alkoxides like RO⁻, hydroxides like OH⁻).

-

The Solution: Select a nucleophile that is strong but has low basicity. Halides (Cl⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices as they are potent nucleophiles but relatively weak bases.[8]

-

-

Avoid Bulky Nucleophiles/Bases: Sterically hindered bases, such as potassium tert-butoxide (t-BuOK), are specifically designed to promote elimination. Avoid these and use smaller nucleophiles. A smaller nucleophile can more easily access the electrophilic carbon for an SN2 attack, whereas a bulky base will more readily remove a proton from the less hindered beta-carbon, leading to elimination.

The diagram below illustrates the competition between the SN2 and E2 pathways.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the definitive reaction mechanism for substitution on 9-(Iodomethyl)nonadecane?

A: The reaction proceeds via the SN2 mechanism . Here's why:

-

Substrate Class: The iodide is attached to a primary carbon (a -CH₂- group). Primary alkyl halides strongly favor the SN2 pathway because the alternative, an SN1 mechanism, would require the formation of a highly unstable primary carbocation.[3][16]

-